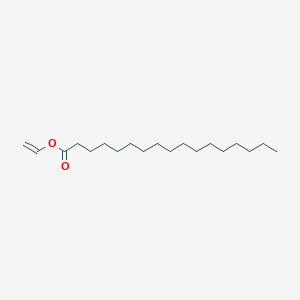

Ethenyl heptadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Transformations and Ketonization

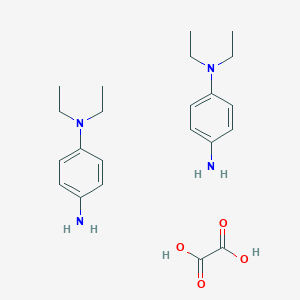

Catalytic reactions involving esters, such as those seen with various alkyl esters of heptanoic acid, highlight the potential of ethenyl heptadecanoate in catalytic processes. The study by Gliński, Szymański, and Łomot (2005) on ketonization of alkyl esters using oxide catalysts shows the reactivity of heptanoates with primary and secondary alkyl groups, suggesting that ethenyl heptadecanoate could participate in similar catalytic transformations to produce industrially relevant ketones (Gliński, Szymański, & Łomot, 2005).

Biochemical Degradation

Research on microbial remediation, such as the degradation of trichloroethylene, indicates the microbial processes' ability to transform complex organic compounds. Though ethenyl heptadecanoate is structurally different, understanding these biodegradation mechanisms can provide insights into environmental and biotechnological applications where similar ester compounds could be degraded or transformed (Pant & Pant, 2010).

Advanced Sensing Technologies

The development of ultrasensitive ethene detectors based on graphene–copper(I) hybrid materials by Fu et al. (2017) suggests a pathway for ethenyl heptadecanoate in sensor technologies, especially if its presence could influence the detection or measurement of other small organic molecules in complex mixtures (Fu et al., 2017).

Catalysis and Polymerization

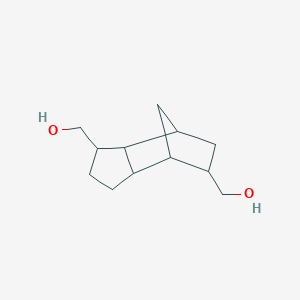

The work on methanol dehydrogenation and ethene hydrogenation under various conditions, including the study of radicals in Ziegler–Natta polymerization of ethene, provides a foundation for understanding how vinyl esters like ethenyl heptadecanoate could be involved in polymerization processes or serve as modifiers in polymer chemistry (Freund et al., 2003).

Mechanism of Action

Target of Action

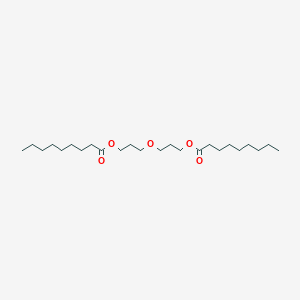

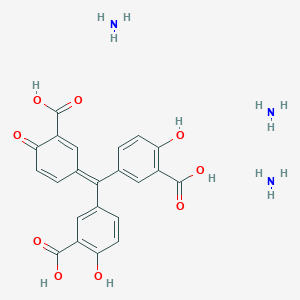

Ethenyl heptadecanoate, also known as ethyl heptadecanoate or margaric acid ethyl ester, is a biochemical reagent

Mode of Action

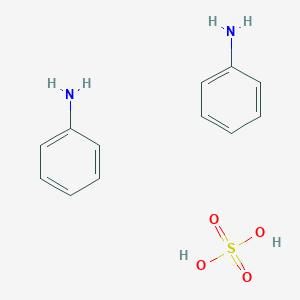

It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into an alcohol and a carboxylic acid . In the case of ethenyl heptadecanoate, this would result in the formation of ethanol and heptadecanoic acid.

Pharmacokinetics

It is known that the pharmacokinetics of other drugs can be altered by the presence of ethanol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of biochemical compounds. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions and the stability of the compounds involved . .

properties

IUPAC Name |

ethenyl heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVHSQCRJMJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenyl heptadecanoate | |

CAS RN |

9003-95-6 |

Source

|

| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.